Bromo-PEG2-MS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG2-MS is synthesized through a series of chemical reactions involving the introduction of a bromo group and a methanesulfonate group to a polyethylene glycol backbone. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with a polyethylene glycol (PEG) derivative.
Bromination: The PEG derivative undergoes bromination to introduce the bromo group.
Methanesulfonation: The brominated PEG derivative is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the bromination and methanesulfonation reactions.
Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG2-MS undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The methanesulfonate group can participate in coupling reactions to form new chemical bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine would yield a PEG-amine derivative, while coupling with a thiol would produce a PEG-thiol derivative.
Scientific Research Applications
Bromo-PEG2-MS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new materials and drug delivery systems
Mechanism of Action
Bromo-PEG2-MS functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The bromo group and methanesulfonate group facilitate the attachment of the linker to the target protein and the E3 ubiquitin ligase, respectively. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG2-acid: A similar compound with a carboxyl group instead of a methanesulfonate group.
Bromo-PEG3-acid: Contains an additional PEG unit, providing increased solubility and flexibility.
t-Boc-N-amido-PEG2-CH2CO2H: Features a tert-butyloxycarbonyl (t-Boc) protecting group and an amido group.
Uniqueness
Bromo-PEG2-MS is unique due to its specific combination of a bromo group and a methanesulfonate group, which makes it particularly effective as a PROTAC linker. Its structure allows for efficient attachment to both the target protein and the E3 ubiquitin ligase, facilitating targeted protein degradation .
Properties
IUPAC Name |
2-(2-bromoethoxy)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO4S/c1-11(7,8)10-5-4-9-3-2-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADINSRJAJTRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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